5-Bromo-2-methylbenzaldehyde

Catalog No.
S681596
CAS No.
90050-59-2
M.F
C8H7BrO
M. Wt
199.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-methylbenzaldehyde

CAS Number

90050-59-2

Product Name

5-Bromo-2-methylbenzaldehyde

IUPAC Name

5-bromo-2-methylbenzaldehyde

Molecular Formula

C8H7BrO

Molecular Weight

199.04 g/mol

InChI

InChI=1S/C8H7BrO/c1-6-2-3-8(9)4-7(6)5-10/h2-5H,1H3

InChI Key

YILPAIKZHXATHY-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Br)C=O

Canonical SMILES

CC1=C(C=C(C=C1)Br)C=O

The exact mass of the compound 5-Bromo-2-methylbenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Bromo-2-methylbenzaldehyde (CAS 90050-59-2) is a highly versatile, bifunctional aromatic building block characterized by its precise 1,2,5-substitution pattern. Featuring an electrophilic aldehyde, an ortho-methyl group capable of C(sp3)-H activation, and a meta-positioned bromine atom for transition-metal-catalyzed cross-coupling, this compound serves as a cornerstone precursor in both materials science and medicinal chemistry. In procurement contexts, its value is driven by its ability to undergo orthogonal functionalization: the aldehyde can be converted into chiral amines or olefins, the bromine allows for Suzuki-Miyaura or Buchwald-Hartwig couplings, and the methyl group provides both steric restriction and a site for late-stage benzylic extension [1].

Substituting 5-Bromo-2-methylbenzaldehyde with generic analogs like 5-bromobenzaldehyde or 4-bromo-2-methylbenzaldehyde fundamentally disrupts both synthetic pathways and final product geometry. The absence of the ortho-methyl group in 5-bromobenzaldehyde eliminates the possibility of palladium-catalyzed C(sp3)-H arylation, a critical step for synthesizing edge-extended graphene nanoribbons and complex bianthracenes. Conversely, utilizing the 4-bromo isomer alters the spatial vector of the halogen by 60 degrees. In pharmaceutical development, such as the synthesis of SGLT inhibitors or opioid receptor ligands, this regiochemical shift misaligns the cross-coupled pharmacophores, leading to a complete loss of target binding affinity and rendering the generic substitutes useless for these specific structural targets [1].

Direct C(sp3)-H Arylation for Advanced Materials Precursors

Unlike 5-bromobenzaldehyde which lacks an aliphatic handle, 5-Bromo-2-methylbenzaldehyde enables direct palladium-catalyzed C(sp3)-H arylation at the ortho-methyl position. In the synthesis of edge-extended zigzag graphene nanoribbons, this compound reacts with 1-bromo-4-iodobenzene to yield 5-bromo-2-(4-bromobenzyl)benzaldehyde (52% yield) or with 4-tert-butyl-iodobenzene (56% yield). This specific reactivity transforms the simple methyl group into a complex benzylic bridge required for subsequent cyclodehydrogenation, a pathway entirely inaccessible to unmethylated analogs[1].

Evidence DimensionC(sp3)-H Arylation Yield
Target Compound Data52-56% yield of ortho-benzylbenzaldehyde derivatives via Pd-catalysis
Comparator Or Baseline5-Bromobenzaldehyde (0% yield; lacks the required ortho-methyl C(sp3)-H bonds)
Quantified DifferenceAbsolute enabling of benzylic extension (52-56% vs. 0%)
ConditionsPalladium-catalyzed coupling with aryl iodides (e.g., 1-bromo-4-iodobenzene)

Allows materials scientists to build complex, sterically demanding polycyclic aromatic precursors directly from a commercially available building block.

Processability in Sterically Hindered Chiral Imine Formation

In the synthesis of tetrahydroquinoline-core opioid receptor ligands, the ortho-methyl group of 5-Bromo-2-methylbenzaldehyde provides critical conformational restriction for the final drug candidate. Despite the steric hindrance adjacent to the aldehyde, it undergoes efficient condensation with (R)-(+)-2-methyl-propane-2-sulfinamide using Ti(OEt)4 (6.0 equiv) to form the chiral sulfinyl imine. This demonstrates that the compound maintains high electrophilic processability at the aldehyde center, whereas shifting the methyl group to the 6-position (e.g., 3-bromo-2,6-dimethylbenzaldehyde) typically suppresses condensation yields due to overwhelming steric blockades [1].

Evidence DimensionCondensation Processability
Target Compound DataEfficient chiral sulfinyl imine formation using standard Ti(OEt)4 promoters
Comparator Or BaselineDi-ortho-substituted analogs (e.g., 2,6-disubstituted benzaldehydes) (Require extreme forcing conditions or fail to condense)
Quantified DifferenceMaintains high synthetic utility for asymmetric additions while providing necessary mono-ortho steric bulk
ConditionsReaction with Ellman's sulfinamide (3.1 equiv) and Ti(OEt)4 (6.0 equiv) in THF

Ensures that pharmaceutical buyers can successfully install chiral amine centers via Ellman chemistry without being blocked by ortho-substitution.

Regiochemical Geometry for Target Binding

For the development of C-glycoside SGLT inhibitors and anti-ALS compounds, the specific 1,2,5-substitution pattern of 5-Bromo-2-methylbenzaldehyde is critical. The 5-bromo position serves as a reliable cross-coupling handle (e.g., for Suzuki or Stille reactions to attach heterocyclic rings like trifluoromethylthiophene), while the 2-methyl group projects into a specific hydrophobic pocket of the target receptor. Substituting with 4-bromo-2-methylbenzaldehyde alters the cross-coupling vector by 60 degrees (para vs. meta to the aldehyde), resulting in a completely different molecular geometry that fails to align the pharmacophores correctly within the SGLT active site [1].

Evidence DimensionPharmacophore Vector Alignment
Target Compound Data1,2,5-substitution (meta-relationship between aldehyde and bromide)
Comparator Or Baseline4-Bromo-2-methylbenzaldehyde (1,2,4-substitution; para-relationship)
Quantified Difference60-degree shift in the cross-coupling trajectory
ConditionsDownstream attachment of heterocycles via the brominated position

Dictates the 3D spatial arrangement of the final drug molecule, making it non-interchangeable with its 4-bromo isomer in structure-activity relationship (SAR) campaigns.

Synthesis of Edge-Extended Graphene Nanoribbons

Leveraging the unique C(sp3)-H activation capacity of the ortho-methyl group, this compound is the optimal starting material for constructing complex polycyclic aromatic hydrocarbons. It allows for direct arylation to form benzylic intermediates, which are subsequently cyclodehydrogenated on metal surfaces to yield precision zigzag graphene nanoribbons for advanced optoelectronics[1].

Development of Conformationally Restricted Peptidomimetics

In medicinal chemistry, the compound is utilized to build tetrahydroquinoline-core opioid receptor (MOR/DOR) ligands. The aldehyde undergoes efficient condensation with chiral sulfinamides, while the ortho-methyl group provides essential steric bulk that restricts the conformation of the final drug molecule, ensuring high receptor binding affinity [2].

Scaffolding for C-Glycoside SGLT Inhibitors

The specific 1,2,5-substitution pattern makes this compound an ideal precursor for anti-diabetic SGLT inhibitors. The 5-bromo position acts as a reliable vector for cross-coupling heterocyclic moieties (e.g., trifluoromethylthiophene), while the ortho-methyl group ensures the correct spatial orientation of the resulting pharmacophore within the enzyme's active site [3].

XLogP3

2.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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